ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This bicyclic system is substituted at position 5 with a 2,6-difluorobenzamido group, at position 3 with a 4-(trifluoromethyl)phenyl moiety, and at position 1 with an ethyl carboxylate ester. The presence of fluorine atoms and the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity .
Synthesis of analogous thienopyridazine derivatives typically involves cyclocondensation of thiophene precursors with hydrazines or diazonium salts, followed by functionalization via amidation or esterification .
Properties
IUPAC Name |
ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F5N3O4S/c1-2-35-22(34)18-13-10-36-20(29-19(32)17-14(24)4-3-5-15(17)25)16(13)21(33)31(30-18)12-8-6-11(7-9-12)23(26,27)28/h3-10H,2H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOSHUQRKZKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F5N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted thienopyridazine compounds.
Scientific Research Applications
Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thienopyridazine Derivatives
Key Observations :
- Core Structure: The thieno[3,4-d]pyridazine core in the target compound differs from the thieno[2,3-d]pyridazine in compounds 73a and 73b.
- Substituents : The 2,6-difluorobenzamido group at position 5 introduces hydrogen-bonding capability, while the 4-(trifluoromethyl)phenyl group at position 3 enhances hydrophobicity. In contrast, compounds 73a and 73b lack fluorinated substituents, reducing their metabolic stability compared to the target compound .
Comparison with Pyrazolo[3,4-d]Pyrimidine Derivatives
Table 2: Substituent Effects in Pyrazolo[3,4-d]Pyrimidines vs. Thienopyridazines
| Compound (Example 62) | Core Structure | Key Substituents | Melting Point (°C) | Mass (M++1) |
|---|---|---|---|---|
| 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | Pyrazolo[3,4-d]pyrimidine | Fluorophenyl, methylthiophene, chromenone | 227–230 | 560.2 |
| Target Compound | Thieno[3,4-d]pyridazine | 2,6-Difluorobenzamido, 4-(trifluoromethyl)phenyl | Not reported | Not reported |
Key Observations :
- Core Differences: The pyrazolo[3,4-d]pyrimidine core in Example 62 is structurally distinct from the thienopyridazine core, leading to differences in π-stacking interactions and solubility. Pyrazolopyrimidines are often used in kinase inhibitors, while thienopyridazines may target different enzymes .
- Fluorinated Substituents: Both compounds feature fluorinated aryl groups, which improve membrane permeability and resistance to oxidative metabolism. However, the trifluoromethyl group in the target compound offers greater electron-withdrawing effects compared to the monofluorophenyl group in Example 62 .
Implications of Lumping Strategies
The lumping strategy described in groups compounds with similar structures or substituents to predict their behavior in chemical models. For instance:
- The target compound could be grouped with other fluorinated heterocycles (e.g., Example 62) due to shared fluorine atoms, enabling simplified modeling of their environmental persistence or pharmacokinetics .
- However, core structure differences (e.g., thienopyridazine vs. pyrazolopyrimidine) may necessitate separate treatment in biological assays, as binding affinities depend on electronic and steric factors .
Biological Activity
Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on structural characteristics, chemical properties, and existing research findings.
Structural Characteristics
The compound features a thieno[3,4-d]pyridazine core structure with various functional groups:
- Difluorobenzamido moiety : Enhances lipophilicity and metabolic stability.
- Trifluoromethyl group : Increases the compound's potential for biological interactions.
This unique combination of functional groups may influence the compound's pharmacokinetics and pharmacodynamics, making it a candidate for medicinal chemistry applications.
Biological Activity Overview
Research into the biological activity of this compound is limited but promising. Similar compounds with thieno[3,4-d]pyridazine structures have shown various biological activities, including:
- Anticancer properties : Compounds in this class have been explored for their ability to inhibit cancer cell proliferation.
- Antimicrobial activity : Some derivatives exhibit effectiveness against bacterial and fungal strains.
- Enzyme inhibition : Certain analogs have been studied for their potential to inhibit specific enzymes involved in disease processes.
Case Studies and Research Findings
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Anticancer Activity :
- A study on structurally related thieno[3,4-d]pyridazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
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Enzyme Inhibition :
- Research has indicated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer metabolism. For example, some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
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Antimicrobial Properties :
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific pathogens. Further investigations are required to quantify this effect and understand the underlying mechanisms.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Ethyl 5-(2-fluorobenzamido)-3-(phenyl)-4-oxo-thieno[3,4-d]pyridazine | Less fluorination | Potential A1 antagonist | Fewer fluorine substituents |
| Ethyl 5-(difluorobenzamido)-3-(naphthalen-1-yl)-4-oxo-thieno[3,4-d]pyridazine | Naphthalene instead of phenyl | Similar activity profile | Broader aromatic system |
| Ethyl 5-(trifluoromethylbenzamido)-3-(fluorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Trifluoromethyl group | Potential A1 antagonist | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
